molecular formula C5H4Br2OS B2465261 3,5-Dibromo-2-methoxythiophene CAS No. 77133-30-3

3,5-Dibromo-2-methoxythiophene

Cat. No.: B2465261
CAS No.: 77133-30-3
M. Wt: 271.95
InChI Key: KTDZANRJHGBJFS-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-methoxythiophene is a halogenated thiophene derivative. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms and a methoxy group in this compound imparts unique electronic and chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-2-methoxythiophene can be synthesized through the bromination of 2-methoxythiophene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-methoxythiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various aryl or alkyl-substituted thiophenes.

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

Comparison with Similar Compounds

Uniqueness: 3,5-Dibromo-2-methoxythiophene is unique due to the specific positioning of the bromine atoms and the methoxy group, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of conducting polymers and other advanced materials .

Properties

IUPAC Name

3,5-dibromo-2-methoxythiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2OS/c1-8-5-3(6)2-4(7)9-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDZANRJHGBJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(S1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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